molecular formula C16H20N2O2 B6538632 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide CAS No. 1060260-20-9

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide

Cat. No.: B6538632
CAS No.: 1060260-20-9
M. Wt: 272.34 g/mol
InChI Key: DOSSSNMYRTXIHK-UHFFFAOYSA-N
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Description

“N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . The pyrrolidine ring is one of the most significant features of the molecule due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine derivatives often involve the use of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives often involves their interaction with various receptors. For instance, some pyrrolidine derivatives act as selective androgen receptor modulators (SARMs) .

Future Directions

The future directions in the research of “N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide” and similar compounds could involve increasing the selectivity towards certain receptors by the structural variation of the pyracetam pharmacophore . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

Properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15(18-9-1-2-10-18)11-12-3-7-14(8-4-12)17-16(20)13-5-6-13/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSSNMYRTXIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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